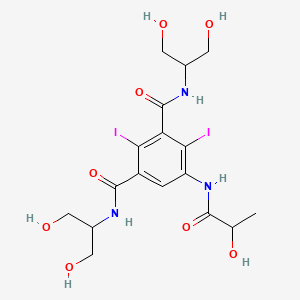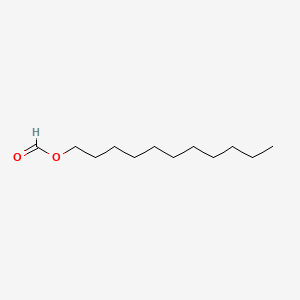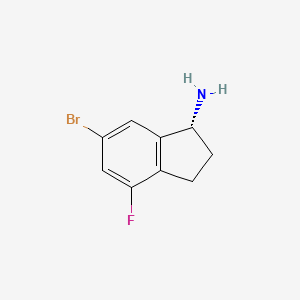
Perfluorodecane-limonene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluorodecane-limonene is a fluorinated compound that combines the properties of perfluorodecane and limonene Perfluorodecane is a perfluorinated hydrocarbon, known for its chemical stability and inertness, while limonene is a naturally occurring monoterpene found in the essential oils of citrus fruits
Preparation Methods
Synthetic Routes and Reaction Conditions
The fluorination process typically uses cobalt (III) fluoride as a fluorinating agent under controlled conditions . The reaction is carried out at elevated temperatures to ensure complete fluorination of the decane molecule.
Industrial Production Methods
Industrial production of perfluorodecane-limonene follows a similar synthetic route but on a larger scale. The process involves multiple steps of purification to obtain a high-purity product. The fluorination step is followed by the addition of limonene under specific reaction conditions to achieve the desired compound .
Chemical Reactions Analysis
Types of Reactions
Perfluorodecane-limonene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound oxides, while reduction can yield partially fluorinated hydrocarbons .
Scientific Research Applications
Perfluorodecane-limonene has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent for gas absorption studies due to its high gas solubility.
Biology: Investigated for its potential use in oxygen delivery systems and artificial blood substitutes.
Medicine: Studied for its wound healing properties and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of perfluorodecane-limonene involves its interaction with molecular targets and pathways. The compound’s fluorinated nature allows it to interact with hydrophobic regions of biological membranes, enhancing its permeability and stability. In medical applications, this compound can deliver oxygen to tissues, promoting healing and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Perfluorodecalin: A perfluorinated compound with similar gas solubility properties.
Perfluorooctane: Another perfluorinated hydrocarbon with applications in medical and industrial fields.
Limonene: A monoterpene with antioxidant and anti-inflammatory properties.
Uniqueness
Perfluorodecane-limonene is unique due to its combination of fluorinated and terpene properties. This dual nature allows it to exhibit both the chemical stability of perfluorocarbons and the biological activity of limonene, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H17F21 |
|---|---|
Molecular Weight |
656.3 g/mol |
IUPAC Name |
4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluorotridecan-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C20H17F21/c1-8-3-5-10(6-4-8)9(2)7-11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)17(33,34)18(35,36)19(37,38)20(39,40)41/h3,9-10H,4-7H2,1-2H3 |
InChI Key |
TXATWWMPVSGDTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(C)CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12084778.png)




![1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12084796.png)

![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12084809.png)

![5-Benzyl-5,8-diazaspiro[2.6]nonane](/img/structure/B12084825.png)


![2-[4-Hydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12084844.png)
